molecular formula C12H16O B12888210 3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran CAS No. 89880-37-5

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran

Cat. No.: B12888210
CAS No.: 89880-37-5
M. Wt: 176.25 g/mol
InChI Key: JFLYPEQOTPMJFA-UHFFFAOYSA-N
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Description

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. This specific compound is notable for its unique structural features, which include four methyl groups and a partially saturated furan ring. The molecular formula for this compound is C12H16O .

Chemical Reactions Analysis

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran undergoes several types of chemical reactions, including:

Scientific Research Applications

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases.

    8-Methoxypsoralen: Another derivative with similar applications.

    Angelicin: Known for its biological activities. The uniqueness of this compound lies in its specific structural features and the presence of four methyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

89880-37-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,4,4,6-tetramethyl-5H-1-benzofuran

InChI

InChI=1S/C12H16O/c1-8-5-10-11(9(2)7-13-10)12(3,4)6-8/h5,7H,6H2,1-4H3

InChI Key

JFLYPEQOTPMJFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CO2)C)C(C1)(C)C

Origin of Product

United States

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